

# Upadacitinib in Crohn's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in preclinical and clinical models of Crohn's disease.

### **Mechanism of Action**

Upadacitinib is an oral, selective JAK1 inhibitor.[1][2][3] The Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] In Crohn's disease, pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and interferon-gamma (IFN-γ) signal through the JAK-STAT pathway.[4] Upadacitinib's selective inhibition of JAK1 modulates the signaling of these key cytokines, thereby reducing intestinal inflammation.[1][3][5]

Signaling Pathway of Pro-inflammatory Cytokines in Crohn's Disease and Inhibition by Upadacitinib





Click to download full resolution via product page

Caption: Upadacitinib inhibits JAK1, blocking pro-inflammatory cytokine signaling.



# Preclinical Evaluation: In Vivo Models of Crohn's Disease

Animal models are crucial for assessing the efficacy, pharmacokinetics, and pharmacodynamics of novel therapeutic agents for Crohn's disease. The two most commonly used chemically induced models are the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced and dextran sulfate sodium (DSS)-induced colitis models.

## **Experimental Workflow for In Vivo Studies**





Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of Upadacitinib in mouse models.

## **Protocol 1: TNBS-Induced Colitis in Mice**

## Methodological & Application





This model is known to induce a Th1-mediated inflammatory response, sharing some histopathological features with human Crohn's disease.

#### Materials:

- 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
- Ethanol (50% v/v)
- Male BALB/c mice (6-8 weeks old)
- Upadacitinib (formulated for oral gavage)
- Vehicle control (e.g., 0.5% methylcellulose)
- Catheter for intrarectal administration

#### Procedure:

- Acclimatization: House mice in standard conditions for at least one week before the experiment.
- Induction of Colitis:
  - · Anesthetize mice lightly.
  - Slowly instill 100 μL of TNBS solution (100-150 mg/kg) mixed 1:1 with 50% ethanol intrarectally using a catheter inserted approximately 4 cm into the colon.
  - Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
- Treatment:
  - Randomly assign mice to treatment groups (e.g., vehicle control, Upadacitinib low dose, Upadacitinib high dose).



- Administer Upadacitinib or vehicle daily by oral gavage, starting on the day of colitis induction or 24 hours post-induction. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
- Monitoring and Endpoint Analysis:
  - Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
  - At the end of the study (typically 3-7 days for acute models), euthanize the mice.
  - Collect the colon and measure its length and weight.
  - Perform histological analysis of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and tissue damage.
  - Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.
  - Analyze cytokine levels (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in colon tissue homogenates using ELISA or multiplex assays.

## **Protocol 2: DSS-Induced Colitis in Mice**

This model is characterized by epithelial cell injury leading to a robust inflammatory response.

#### Materials:

- Dextran sulfate sodium (DSS) (36-50 kDa)
- Male C57BL/6 mice (6-8 weeks old)
- Upadacitinib (formulated for oral gavage)
- Vehicle control

#### Procedure:

Induction of Colitis:



 Provide mice with drinking water containing 2-5% (w/v) DSS ad libitum for 5-7 consecutive days.

#### Treatment:

- Administer Upadacitinib or vehicle daily by oral gavage, starting concurrently with DSS administration or after the induction phase.
- · Monitoring and Endpoint Analysis:
  - Follow the same monitoring and endpoint analysis procedures as described for the TNBSinduced colitis model.

**Ouantitative Data from Animal Models** 

| Parameter                    | Vehicle Control | Upadacitinib (Low<br>Dose) | Upadacitinib (High<br>Dose)     |
|------------------------------|-----------------|----------------------------|---------------------------------|
| Disease Activity Index (DAI) | High            | Reduced                    | Significantly Reduced           |
| Colon Length                 | Shortened       | Partially Restored         | Significantly Restored          |
| Histological Score           | Severe Damage   | Moderate Damage            | Minimal Damage                  |
| MPO Activity                 | Elevated        | Reduced                    | Significantly Reduced           |
| Pro-inflammatory Cytokines   | High Levels     | Reduced Levels             | Significantly Reduced<br>Levels |

## **Preclinical Evaluation: In Vitro Models**

In vitro models are essential for dissecting the molecular mechanisms of Upadacitinib's action on intestinal cells.

## Protocol 3: Cytokine-Stimulated Intestinal Epithelial Cell Monolayer Assay

This assay evaluates the ability of Upadacitinib to protect the intestinal epithelial barrier integrity from inflammatory insults.



#### Materials:

- Caco-2 or T84 intestinal epithelial cells
- Transwell® inserts (0.4 μm pore size)
- Cell culture medium
- Recombinant human IFN-y and TNF-α
- Upadacitinib
- Transepithelial Electrical Resistance (TEER) measurement system
- FITC-dextran (4 kDa)

#### Procedure:

- Cell Culture: Culture Caco-2 or T84 cells on Transwell® inserts until a confluent monolayer with stable TEER is formed (typically 14-21 days).
- Treatment:
  - Pre-treat the basolateral side of the cell monolayers with various concentrations of Upadacitinib or vehicle for 1-2 hours.
  - Add a cytokine cocktail (e.g., IFN-γ and TNF-α) to the basolateral medium to induce an inflammatory response and barrier dysfunction.
- Endpoint Analysis:
  - Measure TEER at regular intervals to assess the integrity of the tight junctions.
  - After 24-48 hours of cytokine stimulation, measure the paracellular flux by adding FITCdextran to the apical chamber and quantifying its appearance in the basolateral chamber using a fluorescence plate reader.



- Perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, Occludin) to visualize their localization and integrity.
- Analyze cell lysates by Western blot to assess the phosphorylation status of STAT1.

# Protocol 4: Human Intestinal Organoid Model of Inflammation

Intestinal organoids provide a more physiologically relevant 3D model to study the effects of Upadacitinib on the intestinal epithelium.

#### Materials:

- Human intestinal organoids derived from patient biopsies or intestinal stem cells
- Matrigel®
- Organoid culture medium
- Recombinant human IL-6 or IFN-y
- Upadacitinib

#### Procedure:

- Organoid Culture: Culture and expand human intestinal organoids in Matrigel® domes.
- Treatment:
  - Pre-treat the organoids with Upadacitinib for 2 hours.
  - Stimulate the organoids with a pro-inflammatory cytokine (e.g., IL-6 or IFN-y) for 24 hours.
- Endpoint Analysis:
  - Harvest the organoids and perform RT-qPCR to analyze the expression of genes involved in inflammation (e.g., CXCL10, IDO1) and intestinal barrier function.



- Analyze protein levels of phosphorylated STAT3 (for IL-6 stimulation) or STAT1 (for IFN-y stimulation) by Western blot or flow cytometry.
- Assess organoid swelling and budding as morphological indicators of health and function.

**Quantitative Data from In Vitro Models** 

| Parameter                       | Control | Cytokine<br>Stimulation | Cytokine +<br>Upadacitinib |
|---------------------------------|---------|-------------------------|----------------------------|
| TEER (in Ohms*cm²)              | High    | Decreased               | Maintained/Restored        |
| FITC-Dextran Flux               | Low     | Increased               | Reduced                    |
| p-STAT1/3 Levels                | Basal   | Increased               | Inhibited                  |
| Inflammatory Gene<br>Expression | Low     | Upregulated             | Downregulated              |

## **Clinical Trial Protocols in Crohn's Disease**

Upadacitinib has been evaluated in several key clinical trials for moderate to severe Crohn's disease, including the U-EXCEL, U-EXCEED, and U-ENDURE studies.[6] These trials have demonstrated the efficacy of Upadacitinib for both induction and maintenance of remission.

## **Key Clinical Trial Endpoints and Results**



| Clinical Trial                       | Phase                                                                                      | Treatment<br>Arms<br>(Induction)                                                            | Key Primary<br>Endpoint<br>(Induction) | Result                                                                                    |
|--------------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|----------------------------------------|-------------------------------------------------------------------------------------------|
| U-EXCEL & U-<br>EXCEED               | III                                                                                        | Upadacitinib 45<br>mg once daily vs.<br>Placebo                                             | Clinical<br>Remission at<br>Week 12    | Upadacitinib was superior to placebo in achieving clinical remission.[6][7]               |
| Endoscopic<br>Response at<br>Week 12 | Upadacitinib was superior to placebo in achieving endoscopic response.[6][7]               |                                                                                             |                                        |                                                                                           |
| U-ENDURE                             | III                                                                                        | Upadacitinib 15 mg or 30 mg once daily vs. Placebo (in patients who responded to induction) | Clinical<br>Remission at<br>Week 52    | Both doses of Upadacitinib were superior to placebo in maintaining clinical remission.[6] |
| Endoscopic<br>Response at<br>Week 52 | Both doses of Upadacitinib were superior to placebo in maintaining endoscopic response.[6] |                                                                                             |                                        |                                                                                           |

Note: Clinical remission and endoscopic response were defined by specific criteria based on the Crohn's Disease Activity Index (CDAI) and the Simple Endoscopic Score for Crohn's Disease (SES-CD), respectively.[6]

## **Summary**



Upadacitinib has demonstrated significant efficacy in both preclinical models and clinical trials of Crohn's disease. The provided protocols offer a framework for researchers to further investigate the therapeutic potential and mechanisms of action of Upadacitinib and other JAK inhibitors in the context of inflammatory bowel disease. These experimental models are essential tools for the continued development of novel therapies for this chronic and debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- To cite this document: BenchChem. [Upadacitinib in Crohn's Disease Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048355#experimental-protocol-for-upadacitinib-in-crohn-s-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com